2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl-
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Overview
Description
2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structural features, which include multiple halogen atoms and nitro groups, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by halogenation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems helps in maintaining consistent quality and reducing the risk of hazardous reactions.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro groups present in the compound can be reduced to amines under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in its role as a pesticide, it may inhibit enzymes critical for the survival of pests. The presence of multiple halogen atoms and nitro groups enhances its binding affinity to these targets, making it highly effective.
Comparison with Similar Compounds
- 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-6-methyl-
- 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-2-pyridinamine
Uniqueness: The uniqueness of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in its applications due to the precise arrangement of functional groups.
Properties
CAS No. |
79614-64-5 |
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Molecular Formula |
C13H6Cl3F3N4O4 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C13H6Cl3F3N4O4/c1-4-6(14)3-20-12(8(4)15)21-10-7(22(24)25)2-5(13(17,18)19)9(16)11(10)23(26)27/h2-3H,1H3,(H,20,21) |
InChI Key |
JKPIDASMRMDKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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